molecular formula C22H21N3O4 B11377175 N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11377175
M. Wt: 391.4 g/mol
InChI Key: NTUDBDCQLMFGMO-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its biological activity, and an oxadiazole ring, which is often used in medicinal chemistry for its stability and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core and the oxadiazole ring. The benzofuran core can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate under acidic conditions. The oxadiazole ring is often formed by the reaction of hydrazine with an appropriate carboxylic acid derivative, followed by cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the benzofuran core.

    Substitution: The ethoxyphenyl group can be substituted with other functional groups to alter the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving benzofuran and oxadiazole derivatives.

    Medicine: The compound’s structure suggests potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core may interact with hydrophobic pockets in proteins, while the oxadiazole ring could form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide
  • N-(4-(4-methoxy-phenyl)thiazol-2-yl)-3-(pyrrolidin-1-yl)propionamide

Uniqueness

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core and an oxadiazole ring, which provides a distinct set of chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H21N3O4/c1-4-14-6-11-18-17(12-14)13(3)20(28-18)22(26)23-21-19(24-29-25-21)15-7-9-16(10-8-15)27-5-2/h6-12H,4-5H2,1-3H3,(H,23,25,26)

InChI Key

NTUDBDCQLMFGMO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NON=C3C4=CC=C(C=C4)OCC

Origin of Product

United States

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